1-Ethyl-4-(2,3,4-trimethoxystyryl)pyridinium iodide
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Overview
Description
1-Ethyl-4-(2,3,4-trimethoxystyryl)pyridinium iodide is a chemical compound with the molecular formula C18H22INO3. It is a pyridinium salt that features a styryl group substituted with three methoxy groups at the 2, 3, and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(2,3,4-trimethoxystyryl)pyridinium iodide typically involves the reaction of 4-ethylpyridine with 2,3,4-trimethoxybenzaldehyde in the presence of a base, followed by the addition of iodine to form the iodide salt. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants and control the reaction conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-(2,3,4-trimethoxystyryl)pyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridinium salt to the corresponding pyridine derivative.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Pyridine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-4-(2,3,4-trimethoxystyryl)pyridinium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(2,3,4-trimethoxystyryl)pyridinium iodide involves its interaction with molecular targets and pathways in biological systems. The compound can:
Bind to Enzymes: Inhibit or activate specific enzymes, affecting biochemical pathways.
Interact with DNA: Bind to DNA and influence gene expression.
Modulate Receptors: Interact with cellular receptors, altering cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(2,3,4-trimethoxystyryl)pyridinium iodide
- 1-Propyl-4-(2,3,4-trimethoxystyryl)pyridinium iodide
- 1-Butyl-4-(2,3,4-trimethoxystyryl)pyridinium iodide
Uniqueness
1-Ethyl-4-(2,3,4-trimethoxystyryl)pyridinium iodide is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-ethyl-4-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22NO3.HI/c1-5-19-12-10-14(11-13-19)6-7-15-8-9-16(20-2)18(22-4)17(15)21-3;/h6-13H,5H2,1-4H3;1H/q+1;/p-1/b7-6+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCFJNBZRUOHFN-UHDJGPCESA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C=CC2=C(C(=C(C=C2)OC)OC)OC.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1=CC=C(C=C1)/C=C/C2=C(C(=C(C=C2)OC)OC)OC.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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